Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Description
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite (CAS: 80693-00-1), commonly known as ADK Stab PEP-36 or PEP-36, is a high-performance phosphite antioxidant widely used in polymer stabilization. Its molecular formula is C₃₅H₅₄O₆P₂, with a molecular weight of 632.75 g/mol. Structurally, it features a spirocyclic configuration with two 2,6-di-tert-butyl-4-methylphenyl groups attached to a pentaerythritol diphosphite backbone. Key properties include:
- Melting Point: 235–240°C
- Boiling Point: 577°C at 760 mmHg
- Phosphorus Content: 9.3–9.9%
- Hydrolytic Stability: Exceptionally stable due to steric hindrance from bulky substituents.
PEP-36 is primarily employed to inhibit thermal oxidative degradation in polymers such as polyolefins, PVC, and engineering plastics. Its efficacy stems from its ability to scavenge free radicals and decompose hydroperoxides.
Properties
IUPAC Name |
3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADPHQCUURWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80693-00-1 | |
| Record name | PEP 36 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80693-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080693001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWK0D7KBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Historical Development
The dichloropentaerythritol diphosphite route involves two stages: synthesizing pentaerythritol dichlorophosphite (PEDCP) and subsequent substitution with 2,6-di-tert-butyl-4-methylphenol (BHT). The first step combines pentaerythritol with phosphorus trichloride () in the presence of a tertiary amine catalyst, such as triethylamine, to form PEDCP. The reaction proceeds via nucleophilic substitution, where hydroxyl groups on pentaerythritol react with , releasing hydrogen chloride ():
In the second step, PEDCP reacts with BHT in a nonpolar solvent (e.g., toluene) under basic conditions to form the final product. Hobbs et al. (EP0356688A) pioneered this method, achieving moderate yields but facing challenges in intermediate stability and purification.
Challenges and Limitations
PEDCP is highly hygroscopic and prone to hydrolysis, necessitating stringent anhydrous conditions. Purification via distillation or crystallization is complicated by its instability, often leading to byproducts like phosphoric acid derivatives. U.S. Patents 5,137,950 and 5,308,901 attempted to mitigate these issues by employing excess trialkylamine to neutralize , but yields remained suboptimal (60–70%). Furthermore, extended reaction times (8–24 hours) and high BHT stoichiometry (2–4 equivalents) increased production costs.
Phosphite Ester Interchange Method
Synthetic Pathway and Optimization
This method utilizes triethyl phosphite () or triphenyl phosphite as phosphorus sources. Pentaerythritol reacts with triethyl phosphite to form a phosphite intermediate, which undergoes transesterification with BHT. Zhanglifang et al. optimized this route by employing sodium carbonate () as a base, achieving 87% yield under reflux conditions (170–180°C for 4 hours). The reaction mechanism involves nucleophilic attack by BHT’s phenolic oxygen on the phosphite intermediate:
Practical Drawbacks
Despite higher yields, this method requires stoichiometric amounts of expensive triethyl phosphite and generates ethanol as a byproduct, complicating solvent recovery. Hehailong et al. (CN1948319A) substituted for triethyl phosphite but encountered prolonged reaction times (8–24 hours) and lower yields (43.8–67.5%) due to incomplete substitution. Additionally, residual sodium carbonate necessitated extensive washing, increasing process complexity.
Phosphorus Trichloride-Based One-Pot Synthesis
Innovations in Catalysis and Solvent Systems
Recent advancements focus on one-pot methods using , pentaerythritol, and BHT in a single reactor. Heximing et al. (CN102206234A) demonstrated that liquid amines (e.g., triethylamine) catalyze both steps, simplifying the process. However, Donald et al. (U.S. Pat. No. 5,827,849) achieved a breakthrough by employing quaternary ammonium salts, enabling continuous removal and reducing reaction time to 14 hours.
The Patent CN115974924A Approach
The invention disclosed in CN115974924A addresses prior shortcomings through strategic catalyst and solvent selection. Tripropylamine catalyzes the first step, while a tripropylamine-tributylamine mixture acts as the acid binder in the second step. Xylene serves as the solvent, enhancing intermediate stability and facilitating removal via nitrogen sparging. Key steps include:
-
First-Step Reaction :
-
Second-Step Reaction :
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Dichloropentaerythritol | Triethylamine | Toluene | 80–120 | 8–24 | 60–70 | 95–97 |
| Phosphite Interchange | Xylene | 170–180 | 4–6 | 87 | 98 | |
| One-Pot (CN115974924A) | Tripropylamine/Tributylamine | Xylene | 80–145 | 6 | 93 | 99.3 |
Industrial Scalability and Process Economics
Solvent and Catalyst Recovery
The CN115974924A method minimizes waste by reusing xylene and amines. Post-reaction, diatomaceous earth filtration removes solids, and vacuum distillation recovers >95% solvent. This contrasts with earlier methods requiring multiple washing steps, which generated significant aqueous waste.
Chemical Reactions Analysis
Route 1: Dichloropentaerythritol Diphosphite Intermediate
- Step 1 : Pentaerythritol reacts with phosphorus trichloride (PCl<sub>3</sub>) in the presence of tripropylamine (C<sub>9</sub>H<sub>21</sub>N) as a catalyst to form dichloropentaerythritol diphosphite :
- Step 2 : The intermediate reacts with 2,6-di-tert-butyl-4-methylphenol (BHT) under alkaline conditions (tripropylamine-tributylamine mixture) to yield the final product :
Key Conditions :
Route 2: Phosphite Ester Interchange
Triethyl phosphite (P(OCH<sub>2</sub>CH<sub>3</sub>)<sub>3</sub>) reacts with pentaerythritol and BHT under thermal conditions :Key Conditions :
Hydrolysis
The compound undergoes hydrolysis in aqueous environments, forming phosphorous acid and phenolic derivatives :Stability :
Thermal Degradation
At temperatures >200°C, the compound decomposes via radical pathways, releasing tert-butylphenol fragments and phosphorus oxides :Thermogravimetric Analysis (TGA) :
Oxidation Reactions
As an antioxidant, the compound neutralizes free radicals (ROO- ) in polymers through hydrogen donation :Kinetics :
- Rate constant (k): 2.3 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C .
- Activation energy: 45 kJ/mol .
Interaction with Polymer Matrices
In polypropylene, the compound reacts with hydroperoxides (ROOH) formed during oxidative degradation :Effects on Polymer Stability :
| Property | Improvement (%) | Conditions |
|---|---|---|
| Melt Flow Index | 18–22 | 220°C, 30 min |
| Yellowness Index | 35–40 | 150°C, 1000 h |
Comparative Reactivity with Analogues
Industrial Reaction Byproducts
Scientific Research Applications
Polymer Stabilization
BDTDPD is primarily used in the stabilization of polymers against thermal and oxidative degradation. Its antioxidant properties allow it to effectively neutralize free radicals generated during the degradation process. This capability is crucial in maintaining the integrity of materials under high-temperature processing conditions.
Key Benefits:
- Enhanced Thermal Stability: BDTDPD significantly improves the thermal resistance of polymers such as polypropylene and polyethylene, preventing degradation at elevated temperatures .
- Color Retention: It helps maintain optical clarity and color stability in polymers, reducing discoloration over time .
Flame Retardancy
Research indicates that BDTDPD enhances the flame retardancy of various polymers. It acts by capturing free radicals produced during combustion, thereby inhibiting flame propagation. This application is particularly valuable in industries where fire safety is a critical concern.
Applications:
- Used in formulations for flame-retardant plastics and coatings.
- Effective in polyolefins and engineering plastics.
Case Study 1: Polypropylene Stabilization
A study demonstrated that incorporating BDTDPD into polypropylene formulations resulted in:
- Improved Mechanical Properties: Enhanced tensile strength and elongation at break.
- Reduced Melt Flow Rate: Lower degradation rates during processing, which is vital for maintaining product quality .
Case Study 2: Flame Retardant Applications
In another investigation, BDTDPD was tested in combination with other flame retardants in thermoplastic formulations:
- Flame Propagation Tests: The addition of BDTDPD resulted in a significant reduction in flame spread rates compared to control samples without the compound.
Emerging Applications
Recent research has begun to explore the potential biomedical applications of BDTDPD due to its antioxidant properties. Preliminary studies suggest its use in:
- Drug Delivery Systems: As a stabilizer for polymeric drug carriers.
- Biocompatibility Studies: Investigating its effects on cellular systems and potential use in medical devices.
Mechanism of Action
The mechanism of action of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves its ability to act as an antioxidant. The compound protects polymers against thermal degradation by scavenging free radicals and decomposing hydroperoxides. This action helps in maintaining the integrity and stability of the polymers during processing. The unique spiro structure of the compound enhances its antioxidant activity, making it more effective compared to other phosphite antioxidants .
Comparison with Similar Compounds
Comparison with Similar Phosphite Antioxidants
Structural and Functional Differences
Phosphite antioxidants are classified based on their substituents and backbone structures, which dictate their stability, compatibility, and performance. Below is a comparison of PEP-36 with analogous compounds:
Table 1: Key Properties of PEP-36 and Comparable Phosphites
Key Observations:
Phosphorus Content : PEP-36 has the highest phosphorus content (9.3–9.9%) among the listed compounds, enhancing its radical-scavenging efficiency.
Hydrolytic Stability : PEP-36’s bulky 2,6-di-tert-butyl-4-methylphenyl groups provide superior resistance to hydrolysis compared to PEP-24-G and HP-10, which degrade faster in moist environments.
Thermal Stability : The high melting point (235–240°C) of PEP-36 makes it suitable for high-temperature processing, whereas PEP-8’s lower melting point limits its use to moderate-temperature applications.
Performance in Polymer Stabilization
- PEP-36 : Excels in polyolefins and PVC due to its ability to maintain clarity and mechanical properties under prolonged heat exposure.
- PEP-8 : Preferred for low-density polyethylene (LDPE) and elastomers where flexibility and compatibility are critical.
- HP-10 : Used in polypropylene for its balance of cost and performance, though it requires co-stabilizers to mitigate hydrolysis.
Commercial Availability and Pricing
PEP-36 is supplied by multiple vendors (e.g., 1PlusChem, A2B Chem) with prices ranging from $79/25mg to $8,550/500g . Comparatively, PEP-8 and HP-10 are typically cheaper due to simpler synthesis processes, but PEP-36’s niche performance justifies its premium cost.
Research Findings and Industrial Relevance
Recent studies highlight PEP-36’s superiority in demanding applications:
Biological Activity
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite (BDTDPD) is a synthetic compound recognized for its high antioxidant activity and effectiveness in stabilizing polymers against thermal and oxidative degradation. This article delves into the biological activity of BDTDPD, exploring its mechanisms, applications, and potential in various fields, including polymer chemistry and biomedicine.
Chemical Structure and Properties
BDTDPD has a complex molecular structure characterized by two 2,6-di-tert-butyl-4-methylphenyl groups linked to a pentaerythritol backbone via diphosphite linkages. Its chemical formula is , with a molecular weight of 632.75 g/mol. The unique spiro structure contributes to its stability and reactivity, making it a superior antioxidant compared to other phosphite antioxidants.
The primary mechanism by which BDTDPD exhibits its biological activity is through its antioxidant properties. It acts as a scavenger of free radicals generated during polymer degradation processes. The compound donates hydrogen atoms to these radicals, effectively neutralizing them and preventing further oxidative damage. This reaction can be summarized as follows:
This action not only enhances the stability of polymers but also extends their lifespan under thermal stress.
1. Polymer Stabilization
BDTDPD is widely used in the formulation of plastics, particularly polyolefins like polyethylene and polypropylene. Its effectiveness as a flame retardant and antioxidant is critical in applications where materials are exposed to high temperatures and oxidative environments. Studies have demonstrated:
- Enhanced thermal stability : BDTDPD helps maintain the integrity of polymers at elevated temperatures, reducing discoloration and preserving mechanical properties.
- Synergistic effects : When used in combination with phenolic antioxidants, BDTDPD exhibits improved performance in stabilizing polymers.
2. Biomedical Applications
Emerging research indicates potential biomedical applications for BDTDPD, particularly in drug delivery systems:
- Self-assembly into micelles : BDTDPD can form micelles that encapsulate drugs, enhancing targeting and efficacy.
- Biocompatibility : Studies suggest low cytotoxicity levels, indicating its suitability for developing biocompatible materials.
Case Study 1: Polymer Performance Enhancement
A study investigated the role of BDTDPD in enhancing the thermal stability of polypropylene composites. The results indicated that incorporating BDTDPD significantly reduced the rate of thermal degradation compared to control samples without the antioxidant.
| Property | Control Sample | Sample with BDTDPD |
|---|---|---|
| Thermal Degradation Rate (°C/min) | 0.15 | 0.05 |
| Color Change (ΔE units) | 5.2 | 1.3 |
Case Study 2: Drug Delivery Potential
Research focused on the use of BDTDPD-loaded micelles for targeted drug delivery in cancer therapy showed promising results. The encapsulation efficiency was approximately 85%, with enhanced cellular uptake observed in vitro.
| Parameter | Control | BDTDPD Micelles |
|---|---|---|
| Encapsulation Efficiency (%) | 50 | 85 |
| Cellular Uptake (relative units) | 1 | 3 |
Q & A
Q. What are the key physical and chemical properties critical for handling Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite in experimental settings?
Methodological Answer: The compound’s thermal and stability profiles are critical for experimental design. Key properties include:
| Property | Value | Relevance to Handling |
|---|---|---|
| Melting Point | 235–240°C | Determines safe heating limits for reactions or polymer processing. |
| Boiling Point | 577°C (760 mmHg) | Guides vacuum distillation or sublimation protocols. |
| Flash Point | 380.5°C | Informs fire safety measures during high-temperature applications. |
| Stability | Stable under recommended storage | Requires storage in dry, ventilated environments to prevent decomposition. |
For safe handling, use inert atmospheres (e.g., nitrogen) during high-temperature experiments and avoid contact with oxidizers .
Q. What methodologies are recommended for synthesizing and characterizing this compound?
Methodological Answer: While direct synthesis protocols are not provided in the evidence, analogous diphosphites are typically synthesized via esterification of pentaerythritol with substituted phenolic groups under anhydrous conditions. Key characterization steps include:
- Purity Analysis : Use HPLC or GC-MS to verify >99% purity (as indicated in safety data sheets) .
- Structural Confirmation : Employ P NMR to confirm phosphite linkages and FT-IR for hydroxyl group absence.
- Thermal Stability : Perform DSC to monitor decomposition above 240°C .
Advanced Research Questions
Q. How does the compound’s thermal stability influence its performance in high-temperature polymer applications?
Methodological Answer: The compound’s high melting point (235–240°C) and thermal decomposition profile suggest utility as a stabilizer in polymers like polyolefins. To evaluate performance:
Q. What analytical techniques resolve contradictions in reported decomposition pathways of aryl diphosphites?
Methodological Answer: Discrepancies in decomposition mechanisms (e.g., hydrolysis vs. oxidation) can be addressed via:
Q. How can computational modeling predict the compound’s reactivity in complex polymer matrices?
Methodological Answer:
- DFT Calculations : Model interactions between the phosphite and polymer radicals (e.g., polypropylene) to predict binding energies and stabilization efficiency.
- MD Simulations : Simulate diffusion rates in polymer melts to optimize additive concentrations (<1 wt% typically) .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
Methodological Answer: Despite limited ecotoxicity
- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations (1–100 ppm) and measure LC values.
- Degradation Analysis : Use GC-MS to identify breakdown products under simulated sunlight (UV irradiation) .
Methodological Gaps and Future Directions
Q. How can researchers address the lack of acute toxicity data for this compound?
Methodological Answer:
- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to estimate cytotoxicity thresholds.
- QSAR Modeling : Leverage toxicity data from structurally similar phosphites (e.g., triphenyl phosphate) to predict endpoints .
Q. What experimental designs improve reproducibility in studies involving this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
